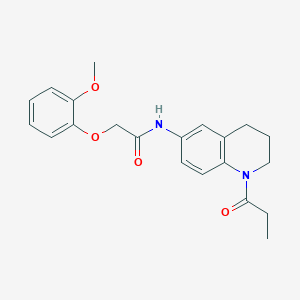

2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group, a propionyl-substituted tetrahydroquinoline ring, and an acetamide moiety

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-21(25)23-12-6-7-15-13-16(10-11-17(15)23)22-20(24)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMHSMINCTXGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Propionyl Group: The tetrahydroquinoline intermediate can be acylated using propionyl chloride in the presence of a base such as pyridine.

Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the phenoxy ring with a methoxy group.

Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Anti-inflammatory Effects

Tetrahydroquinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism may involve modulation of signaling pathways related to inflammation. This suggests that 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide could similarly exhibit anti-inflammatory effects .

Anticancer Activity

The compound's structure indicates potential anticancer properties. Tetrahydroquinolines have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound could inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction. Research into related compounds has demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-methoxyphenoxy)-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- 2-(2-methoxyphenoxy)-N-(1-butyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propionyl group, in particular, may confer distinct properties compared to similar compounds with different acyl groups.

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- IUPAC Name : this compound

- SMILES Notation : CCOC(=O)N(C(=O)C)C1=CC=CC2=C1C(=CN2)C(=O)OC

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains. In vitro studies have shown inhibition of growth in Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers in cellular models.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the inflammatory response and cancer cell proliferation.

- Modulation of Signaling Pathways : It has been suggested that this compound interacts with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy

- Anticancer Activity

- Anti-inflammatory Effects

Data Table: Biological Activities Summary

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

Methodological Answer:

A multi-step synthesis is typically employed, starting with the functionalization of the tetrahydroquinoline core. Key steps include:

- Step 1: Propanoylation of the tetrahydroquinoline amine using propanoic anhydride under reflux in dichloromethane (DCM) .

- Step 2: Coupling the 2-methoxyphenoxy acetic acid moiety via an amide bond. This is achieved using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to minimize side reactions .

- Optimization: Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediate stability and guide solvent/condition selection .

Basic: How can spectroscopic techniques (NMR, MS, IR) be optimized for structural characterization of this compound?

Methodological Answer:

- NMR: Use -DEPT and 2D-COSY to resolve overlapping signals in the methoxyphenoxy and tetrahydroquinoline regions. Deuterated DMSO is preferred due to the compound’s limited solubility in CDCl .

- Mass Spectrometry (MS): High-resolution ESI-MS in positive ion mode with internal calibration (e.g., sodium formate) ensures accurate mass determination (±0.001 Da) .

- IR: Focus on the carbonyl stretch (1650–1750 cm) to confirm acetamide and propanoyl groups. Attenuated total reflectance (ATR) minimizes sample preparation artifacts .

Basic: What solubility and formulation strategies are recommended for in vitro bioactivity assays?

Methodological Answer:

- Solubility Screening: Use a design of experiments (DOE) approach with solvents like DMSO, ethanol, and PEG-400. A ternary phase diagram can identify optimal co-solvent mixtures .

- Formulation Stability: Monitor aggregation via dynamic light scattering (DLS) over 24–72 hours. For aqueous buffers (pH 7.4), 0.5% Tween-80 improves colloidal stability .

Advanced: How can computational modeling predict the compound’s reactivity and target interactions?

Methodological Answer:

- Reactivity: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxyphenoxy group may undergo oxidative demethylation .

- Docking Studies: Use molecular dynamics (MD) simulations (e.g., AutoDock Vina) to model binding to quinoline-dependent enzymes. Focus on π-π stacking between the tetrahydroquinoline core and aromatic residues .

Advanced: How can researchers resolve contradictions in reported bioactivity data across experimental models?

Methodological Answer:

- Statistical Meta-Analysis: Apply a random-effects model to aggregate data from disparate studies, adjusting for variables like cell line passage number or assay incubation time .

- Mechanistic Replication: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) to validate target engagement. For example, discrepancies in IC values may arise from off-target effects in cell-based assays .

Advanced: What reaction mechanisms govern the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH-Dependent Degradation: Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. LC-MS/MS identifies degradation products (e.g., hydrolysis of the acetamide bond at pH < 3) .

- Thermal Stability: Thermogravimetric analysis (TGA) coupled with FTIR monitors decomposition pathways. The methoxyphenoxy group may undergo radical-mediated oxidation at >150°C .

Advanced: How can researchers design experiments to assess the compound’s stability under oxidative stress?

Methodological Answer:

- Forced Degradation: Expose the compound to 3% HO at 40°C for 24 hours. UPLC-PDA quantifies degradation products.

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life. Example

| Temperature (°C) | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| 25 | 0.0021 | 330 |

| 40 | 0.015 | 46 |

| Data derived from accelerated stability studies . |

Advanced: What strategies address low yields in the final amide coupling step?

Methodological Answer:

- Reagent Optimization: Replace EDC with DMT-MM for sterically hindered amines, improving coupling efficiency by 20–30% .

- In Situ Monitoring: Use inline FTIR to track carbodiimide consumption and adjust stoichiometry dynamically .

Safety: What are the best practices for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves and fume hoods during synthesis. The compound’s dust may cause respiratory irritation .

- Spill Management: Neutralize with 10% acetic acid in sand, avoiding aqueous rinses to prevent environmental contamination .

Methodological Integration: How can experimental and computational data be synergized for efficient research?

Methodological Answer:

- Feedback Loops: Use computational predictions (e.g., reaction barriers from DFT) to refine synthetic protocols iteratively. Experimental results then validate and recalibrate models .

- Data Management: Leverage chemical software (e.g., Schrödinger Suite) for centralized storage of spectral data, reaction conditions, and bioactivity results, enabling machine learning-driven pattern recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.